REACTION_CXSMILES
|
O.O.Cl[Sn]Cl.[CH3:6][C:7]1[N:8]([C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[C:14]([C:21]#[N:22])[CH:13]=2)[CH:9]=[CH:10][N:11]=1>Cl.[OH-].[K+]>[CH3:6][C:7]1[N:8]([C:12]2[CH:17]=[CH:16][C:15]([NH2:18])=[C:14]([C:21]#[N:22])[CH:13]=2)[CH:9]=[CH:10][N:11]=1 |f:0.1.2,5.6|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
CC=1N(C=CN1)C1=CC(=C(C=C1)[N+](=O)[O-])C#N
|
Name
|
ice water
|
Quantity
|
250 g
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
after further 45 min. stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Completed the additions the stirred reaction mixture
|
Type
|
CUSTOM
|
Details
|
to come to r.t.
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered
|
Type
|
WASH
|
Details
|
the cake washed with water
|
Type
|
STIRRING
|
Details
|
stirred for a few minutes
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N(C=CN1)C1=CC(=C(N)C=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 80.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |